2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene
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Overview
Description
2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene is an organic compound that belongs to the class of diphenylmethanes. This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenylethenyl group attached to a dimethylindene core. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products are often characterized using techniques like NMR spectroscopy and IR spectroscopy to confirm their structures .
Scientific Research Applications
2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene include:
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: Known for its anticancer properties.
Thiazole derivatives: These compounds exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for research and industrial applications. Additionally, its ability to undergo various chemical reactions further enhances its utility in synthetic chemistry.
Properties
CAS No. |
919789-28-9 |
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Molecular Formula |
C25H21Cl |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene |
InChI |
InChI=1S/C25H21Cl/c1-17-22-10-6-7-11-23(22)18(2)24(17)16-25(19-8-4-3-5-9-19)20-12-14-21(26)15-13-20/h3-17H,1-2H3 |
InChI Key |
UAEVWOCBYZZYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(=C1C=C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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